molecular formula C21H30N2O2 B5067364 3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide

3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide

Cat. No.: B5067364
M. Wt: 342.5 g/mol
InChI Key: DBYNYRUDTUNVNL-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide is an organic compound that features a cyclohexyl group, a piperidine moiety, and a phenyl ring connected through a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The corresponding amine or alcohol.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide is unique due to the presence of the cyclohexyl group, which can influence its lipophilicity and membrane permeability. This structural feature can enhance its potential as a drug candidate by improving its pharmacokinetic properties.

Properties

IUPAC Name

3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c24-20(14-9-17-7-3-1-4-8-17)22-19-12-10-18(11-13-19)21(25)23-15-5-2-6-16-23/h10-13,17H,1-9,14-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYNYRUDTUNVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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